Stereochemistry and NMDA Receptor Activity Switch
In a direct comparative electrophysiology study, the trans‑dicarboxylate scaffold (represented by (±)-trans-2,3-PDA and (±)-trans-2,4-PDA) exhibited peak excitatory amino acid agonist activity at NMDA receptors, whereas all cis‑dicarboxylates tested produced only antagonist or synaptic‑depressant effects [1]. The trans arrangement of the carboxyl‑mimetic groups was concluded to be the structural feature promoting NMDA agonist interaction, while the cis configuration prevented effective receptor activation [1].
| Evidence Dimension | Functional activity at NMDA receptors in rat and frog spinal cord preparations |
|---|---|
| Target Compound Data | The trans-5-aminopiperidine-1,2-dicarboxylate scaffold (protected form of the target compound family) yields NMDA agonist activity in vitro [1]. |
| Comparator Or Baseline | cis-2,3-PDA, cis-2,4-PDA, cis-2,5-PDA, cis-2,6-PDA all produce NMDA antagonist or synaptic depressant activity in the same preparations [1]. |
| Quantified Difference | Qualitative functional switch: trans = agonist; cis = antagonist/depressant [1]. |
| Conditions | Extracellular recording from frog and immature rat spinal cord in vitro; cat spinal cord in vivo [1]. |
Why This Matters
For programs targeting NMDA receptors, procurement of the trans isomer is obligatory to retain agonist pharmacology, whereas a cis isomer would produce opposite functional effects, potentially invalidating an entire screening cascade.
- [1] Davies, J.; Evans, R. H.; Francis, A. A.; Jones, A. W.; Smith, D. A. S.; Watkins, J. C. Conformational Aspects of the Actions of Some Piperidine Dicarboxylic Acids at Excitatory Amino Acid Receptors in the Mammalian and Amphibian Spinal Cord. Neurochem. Res. 1982, 7, 1119–1133. DOI: 10.1007/BF00964890. View Source
